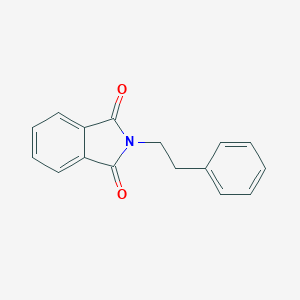
N-phenethyl phthalimide
Übersicht
Beschreibung
N-phenethyl phthalimide, also known as NPEPI, is a chemical compound that belongs to the class of phthalimide derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. NPEPI has been widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of N-phenethyl phthalimide is not fully understood. However, it is believed that N-phenethyl phthalimide interacts with metal ions and forms complexes that can modulate biological processes. N-phenethyl phthalimide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemische Und Physiologische Effekte
N-phenethyl phthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-phenethyl phthalimide has also been shown to reduce inflammation and oxidative stress in animal models. In addition, N-phenethyl phthalimide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenethyl phthalimide has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. N-phenethyl phthalimide is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, N-phenethyl phthalimide has some limitations in terms of its specificity and selectivity for metal ions. Further studies are needed to optimize the conditions for using N-phenethyl phthalimide as a probe for metal ions.
Zukünftige Richtungen
There are several future directions for research on N-phenethyl phthalimide. One area of research is the development of N-phenethyl phthalimide-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of novel metal complexes using N-phenethyl phthalimide as a ligand. In addition, further studies are needed to explore the potential anti-cancer and anti-inflammatory properties of N-phenethyl phthalimide.
Wissenschaftliche Forschungsanwendungen
N-phenethyl phthalimide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. N-phenethyl phthalimide has also been used as a ligand in coordination chemistry for the synthesis of metal complexes. In addition, N-phenethyl phthalimide has been studied for its anti-cancer and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
7501-05-5 |
|---|---|
Produktname |
N-phenethyl phthalimide |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
MBYLNRRTUYQZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
7501-05-5 |
Löslichkeit |
7.8 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

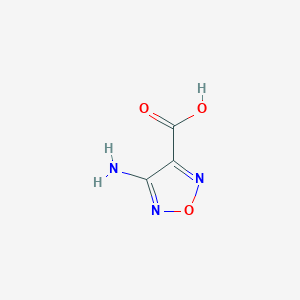
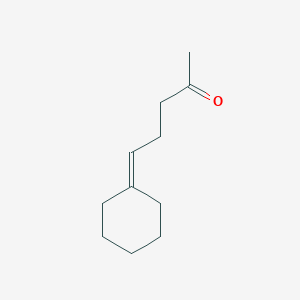
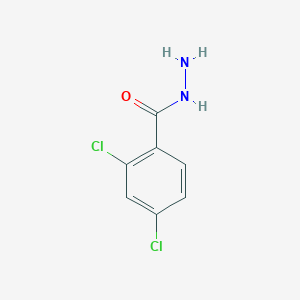
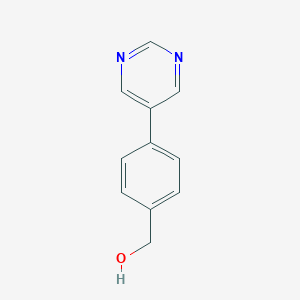
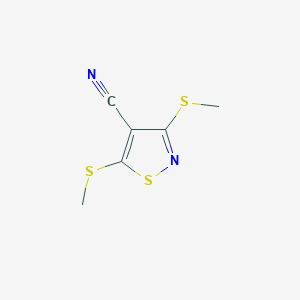

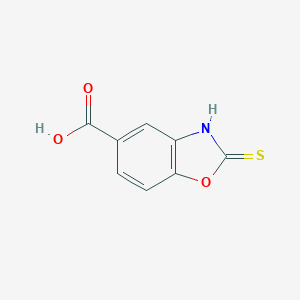
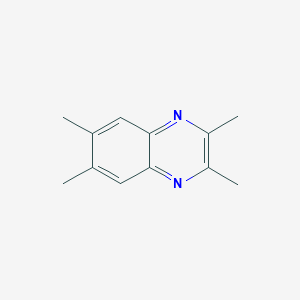
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
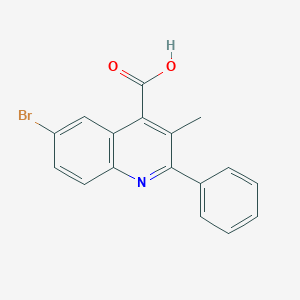
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
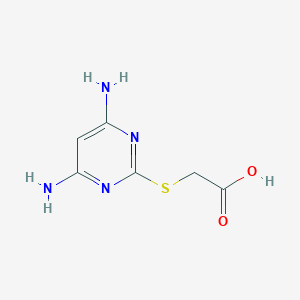
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)